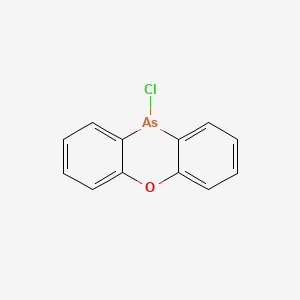

10-Chlorophenoxarsine

描述

Historical Context of Organoarsenic Heterocyles

The study of organoarsenic compounds dates back over 200 years and has been pivotal in advancing fundamental chemical concepts, from valency to aromaticity. rsc.org The first recognized organometallic compound was the organoarsenic compound cacodyl (B8556844) (tetramethyldiarsine), synthesized in 1760 by French chemist Louis Claude Cadet by heating arsenic oxide with potassium acetate. rsc.orgwikipedia.org The foul-smelling and poisonous nature of cacodyl was notable, and its composition was later established by Robert Wilhelm Bunsen in 1843. rsc.org

The early 20th century marked a significant period for organoarsenic chemistry, largely driven by the pioneering work of Paul Ehrlich. srmist.edu.in His quest for a "magic bullet" to treat syphilis led to the synthesis of hundreds of organoarsenic compounds, culminating in the development of Salvarsan (arsphenamine) in 1910, one of the first effective chemotherapeutic agents. wikipedia.orgsrmist.edu.in This success spurred widespread interest in the synthesis and properties of various organic arsenicals. tamildigitallibrary.in

Within this context, the exploration of arsenic-containing heterocycles began. Analogous to nitrogen-based heterocycles, chemists sought to create ring structures incorporating arsenic. rsc.org Notable contributors in the 1920s were Eustace E. Turner and George J. Burrows at the University of Sydney, who investigated arsenic analogues of nitrogen heterocycles. rsc.org Their work was part of a broader movement in heterocyclic chemistry, which had been developing since the 19th century with discoveries like pyrrole (B145914) in 1834 and furan (B31954) in 1832. wikipedia.org The synthesis and study of these organoarsenic heterocycles provided deeper insights into the chemical behavior of arsenic within cyclic frameworks.

Table 1: Key Milestones in the History of Organoarsenic Chemistry

| Year | Milestone | Key Figure(s) | Significance |

| 1760 | Synthesis of cacodyl (tetramethyldiarsine), the first organoarsenic compound. rsc.orgwikipedia.org | Louis Claude Cadet | Marked the beginning of organoarsenic chemistry. |

| 1843 | Elucidation of the composition of cacodyl. rsc.org | Robert Wilhelm Bunsen | Provided a structural understanding of early organoarsenic compounds. |

| 1910 | Discovery of Salvarsan as a treatment for syphilis. srmist.edu.in | Paul Ehrlich | Demonstrated the therapeutic potential of organoarsenic compounds and spurred further research. srmist.edu.in |

| 1920s | Synthesis of arsenic analogues of nitrogen heterocycles. rsc.org | Eustace E. Turner, George J. Burrows | Advanced the field of organoarsenic heterocyclic chemistry. |

Evolution of Research on Phenoxarsine Derivatives

Research into phenoxarsine derivatives began in the early 20th century, following the broader interest in organoarsenic compounds. An early publication in the Journal of the American Chemical Society in 1921 described the synthesis of several derivatives of phenoxarsine, laying the groundwork for future studies in this area. acs.orgasm.org

The synthesis of 10-Chlorophenoxarsine itself is documented in later works. A method for preparing the related compound 10-chloro-5,10-dihydrophenarsazine involves heating phenyldichloroarsine with diphenylamine. archive.org A United States patent granted in 1972 specifically outlines a synthesis method for this compound. epa.gov

Throughout the mid to late 20th century and into the 21st century, research on phenoxarsine derivatives expanded to explore their physical and chemical properties. Studies have investigated their behavior using techniques like mass spectrometry and infrared spectroscopy to elucidate their structures and pyrolytic decomposition pathways. acs.orgepa.gov

More recently, phenoxarsine derivatives have gained attention as ligands in coordination chemistry and materials science. usa-journals.com Researchers have synthesized and characterized various metal complexes incorporating 10-(aryl)phenoxarsine ligands, such as those with platinum(II) and copper(I). researchgate.netacs.orgresearchgate.net These studies focus on the synthesis, structure, cis/trans isomerism, and photophysical properties of the resulting complexes, indicating potential applications in areas like optoelectronics. acs.orgresearchgate.net The design of these complexes allows for the tuning of their molecular structures and properties. researchgate.net The related compound, 10,10'-oxybisphenoxarsine (B35948) (OBPA), has also been the subject of extensive study, particularly in applied fields. epa.gov

Table 2: Research Focus on Selected Phenoxarsine Derivatives

| Compound | Research Area | Findings/Applications |

| This compound | Synthesis, Precursor Chemistry | Subject of patented synthesis methods; used as a precursor for other derivatives. archive.orgepa.gov |

| 10-(Aryl)phenoxarsines | Coordination Chemistry, Materials Science | Used as ligands for platinum and copper complexes; studies focus on structural and photophysical properties. researchgate.netacs.orgresearchgate.net |

| 10,10'-Oxybisphenoxarsine (OBPA) | Applied Materials | Investigated for use as a biocide in materials. epa.gov |

| General Phenoxarsine Derivatives | Structural Analysis | Characterized by mass spectrometry and infrared spectroscopy to understand fragmentation and bonding. acs.orgepa.gov |

Structure

2D Structure

属性

CAS 编号 |

2865-70-5 |

|---|---|

分子式 |

C12H8AsClO |

分子量 |

278.56 g/mol |

IUPAC 名称 |

10-chlorophenoxarsinine |

InChI |

InChI=1S/C12H8AsClO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |

InChI 键 |

RUZFPOBOXIDMSZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2Cl |

产品来源 |

United States |

Synthetic Methodologies for 10 Chlorophenoxarsine

Classical Synthetic Routes

The traditional and most documented method for synthesizing 10-chlorophenoxarsine involves the reaction of arsenic trichloride (B1173362) with diphenyl ether. This approach has been refined over the years to optimize yield and purity, and to adapt it for larger-scale production.

Condensation Reactions Involving Arsenic Trichloride and Diphenyl Ether

The primary synthesis of this compound is achieved through the condensation of arsenic trichloride (AsCl₃) and diphenyl ether (Ph₂O) in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃). patsnap.comrsc.orggoogle.com The reaction proceeds at elevated temperatures, where the aluminum trichloride facilitates the electrophilic arsenation of the diphenyl ether, leading to cyclization to form the phenoxarsine ring system. rsc.org

The reaction mechanism is thought to involve the initial formation of p-phenoxyphenyldichloroarsine and smaller quantities of the ortho-isomer. rsc.org Under the high-temperature conditions and the influence of aluminum trichloride, the ortho-isomer undergoes an irreversible cyclization to yield this compound. rsc.org This cyclization is the driving force of the reaction, making it the dominant pathway. rsc.org

A typical laboratory or industrial preparation involves heating diphenyl ether and a catalytic amount of aluminum trichloride, followed by the dropwise addition of arsenic trichloride while maintaining a high temperature, often in the range of 246-250 °C. patsnap.com Upon cooling, the product precipitates as a solid and can be further purified by recrystallization from a suitable solvent like methanol, yielding crystals with high purity. patsnap.com

Table 1: Representative Reaction Parameters for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Purification Method | Purity | Reference |

|---|---|---|---|---|---|---|

| Diphenyl Ether (7670 g) | Arsenic Trichloride (1410 g) | Aluminum Trichloride (120 g) | 246-250 °C | Recrystallization in methanol | 98% | patsnap.com |

Considerations for Industrial Scale Production

For industrial-scale production of this compound, several factors must be considered to ensure efficiency, safety, and cost-effectiveness. The choice of solvent, reaction conditions, and purification methods are critical. While some preparations are conducted without a solvent, using the excess diphenyl ether as the reaction medium, other processes might introduce a high-boiling inert solvent to improve heat transfer and reaction control. google.com

The management of byproducts and unreacted starting materials is also a key consideration in large-scale operations. patsnap.com The high temperatures required for the reaction necessitate robust equipment and careful monitoring to prevent thermal decomposition or unwanted side reactions. The purification step, often recrystallization, needs to be scalable to handle large volumes of product while maintaining high purity standards. patsnap.com The efficient recovery and recycling of solvents and catalysts, where possible, are important for the economic viability of industrial production.

Precursor Role in Advanced Synthetic Schemes

The primary utility of this compound lies in its function as a versatile intermediate for the synthesis of a wide range of other phenoxarsine derivatives. rsc.org The chlorine atom at the 10-position is a reactive site, readily undergoing substitution reactions.

This reactivity allows for the introduction of various functional groups, leading to the creation of compounds with specific properties. For instance, this compound is a key starting material for the production of 10,10'-oxybisphenoxarsine (B35948) (OBPA), an industrial antimicrobial agent. patsnap.comasm.org The synthesis of OBPA is achieved by the hydrolysis of this compound with sodium hydroxide (B78521). patsnap.com

Furthermore, this compound reacts with Grignard reagents, enabling the formation of 10-alkyl or 10-aryl-phenoxarsines. rsc.orgrsc.org This provides a pathway to a diverse family of compounds with varying steric and electronic properties. It also serves as a precursor for the synthesis of phenoxarsin-10-yl dithiocarbamates, which are prepared by reacting this compound with sodium dithiocarbamates. lookchem.com

The compound is also used to create other derivatives such as 10-(substituted phenoxy)phenoxarsine compounds by reacting with various phenols. google.com For example, it can be converted to 10,10'-thiobisphenoxarsine. google.com This versatility makes this compound a fundamental building block in the field of organoarsenic chemistry.

Table 2: Examples of Derivatives Synthesized from this compound

| Derivative | Reactant(s) | Application/Significance | Reference |

|---|---|---|---|

| 10,10'-Oxybisphenoxarsine (OBPA) | Sodium Hydroxide | Industrial antimicrobial agent | patsnap.com |

| 10-Alkyl/Aryl-phenoxarsines | Grignard Reagents | Diverse family of organoarsenic compounds | rsc.orgrsc.org |

| Phenoxarsin-10-yl dithiocarbamates | Sodium dithiocarbamates | Dithiocarbamate derivatives | lookchem.com |

| 10-(p-chlorophenoxy)phenoxarsine | p-chlorophenol (via 10,10'-oxybisphenoxarsine intermediate) | Chloro-substituted phenoxy derivative | google.com |

| 10,10'-Thiobisphenoxarsine | Not specified | Sulfur-bridged derivative | google.com |

Molecular Structure and Conformational Analysis

Crystallographic Investigations

X-ray diffraction studies have provided a precise map of the atomic positions in the solid state, offering a static picture of the molecule's preferred conformation in a crystalline environment.

A key parameter defining the conformation of the phenoxarsine ring system is the dihedral angle between the planes of the two aromatic (phenyl) rings. X-ray diffraction studies of 10-Chlorophenoxarsine have determined this angle to be 156.3°. psu.edu This value indicates a significant deviation from planarity, resulting in the characteristic folded structure. psu.edu

Table 1: Comparative Dihedral Angles in Heterocyclic Systems

| Compound Class (General Structure) | Heteroatoms (X, Y) | Substituent at Y | Dihedral Angle |

| Phenoxarsine | O, As | -Cl | 156.3° |

| Phenothiazine | S, N | -H | 152.7° |

Data sourced from Cea-Olivares, R., et al. (1994). psu.edu

In the solid state, the packing of molecules is governed by intermolecular forces. For many phenoxarsine derivatives, X-ray diffraction analyses have not established the presence of significant intermolecular secondary interactions, such as strong hydrogen bonds or halogen bonds. psu.edu This suggests that the crystal architecture of this compound is primarily dictated by weaker, non-directional forces like van der Waals interactions. psu.eduresearchgate.net The molecules pack in a way that optimizes spatial arrangement without forming specific, strong attractive links to their neighbors. psu.edu This is in contrast to some more complex phenoxarsine derivatives where intermolecular secondary bonds, for instance between arsenic and sulfur atoms of adjacent molecules, have been observed to create dimeric structures. psu.edursc.org The absence of such interactions in this compound results in a more straightforward molecular packing arrangement. psu.edu

Solution-State Conformational Dynamics

While crystallographic data provides a static view, the conformation of this compound in solution is dynamic. The compound and its derivatives have been characterized using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR), which provides insight into the molecule's average structure and behavior in a solvent. psu.edursc.orglookchem.com

In solution, tricyclic systems like phenoxarsine are known to undergo rapid ring inversion at room temperature. This process involves the "flapping" of the two benzo-fused rings relative to each other, leading to an equilibrium between two equivalent folded conformations. Because this inversion is typically fast on the NMR timescale, the signals observed for the symmetrically equivalent protons and carbons on the aromatic rings appear as averaged, single peaks. psu.edu This indicates that the molecule is not locked into a single, rigid conformation but is flexible, rapidly interconverting between mirror-image folded forms. nih.govcsbsju.edu The study of such dynamic processes is a key application of solution-state NMR in conformational analysis. nih.govnih.gov

Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (Infrared, IR).researchgate.netresearchgate.netlongdom.orglibretexts.orgcnrs.frwpmucdn.com

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.orglibretexts.orgcnrs.fr The IR spectrum of 10-Chlorophenoxarsine provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific bonds. longdom.org

Key vibrational modes for this compound include the C-H stretching and bending of the aromatic rings, the C-O-C asymmetric and symmetric stretching of the ether linkage, and the As-C and As-Cl stretching frequencies. The position and intensity of these bands are diagnostic for the phenoxarsine core structure. For instance, the presence of a strong absorption band in the far-infrared region would be indicative of the As-Cl stretching vibration. This technique has been used to characterize this compound and its derivatives. researchgate.netresearchgate.net

Table 2: General Infrared Absorption Regions for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1270 |

| As-Cl Stretch | Below 400 |

Mass Spectrometry and Fragmentation Pathway Elucidation.researchgate.netacdlabs.comneu.edu.trlibretexts.orgnih.govyoutube.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. acdlabs.comlibretexts.org When this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). neu.edu.tr

The energy of the ionization process can cause the molecular ion to break apart into smaller, characteristic fragment ions. acdlabs.comyoutube.com The analysis of these fragments provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of the chlorine atom, cleavage of the phenoxarsine ring system, or the elimination of small neutral molecules. nih.gov The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. libretexts.org Both hard and soft ionization techniques can be employed to control the degree of fragmentation. acdlabs.com

Elemental Microanalysis as a Characterization Method.researchgate.netuq.edu.ausheffield.ac.ukelementalmicroanalysis.comelementalmicroanalysis.com

Elemental microanalysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. uq.edu.ausheffield.ac.uk This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. sheffield.ac.uk

The process involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. uq.edu.au The resulting combustion gases (CO₂, H₂O, etc.) are then separated and quantified. For halogen-containing compounds like this compound, specific methods such as oxygen flask combustion followed by titration can be used to determine the percentage of chlorine. sheffield.ac.uk The experimentally determined elemental composition is then compared with the calculated values for the proposed molecular formula to confirm the purity and identity of the compound. researchgate.netelementalmicroanalysis.comelementalmicroanalysis.com

Chemical Reactivity and Derivatization Chemistry

Nucleophilic Substitution Reactions at the Arsenic Center

The arsenic-chlorine bond in 10-chlorophenoxarsine is susceptible to cleavage by nucleophiles, enabling the synthesis of a wide range of derivatives. This reactivity is a cornerstone of its chemical utility, allowing for the introduction of new functional groups at the arsenic center. Bimolecular nucleophilic substitution at a tricoordinate arsenic center (SN2@As) is a key reaction pathway, influenced by factors such as the nature of the nucleophile and the solvent system. google.com

A notable example of nucleophilic substitution at the arsenic center is the reaction of this compound with salts of diorganodithiophosphinic acids. This reaction provides a straightforward route to phenoxarsin-10-yl diorganodithiophosphinates. The synthesis is typically achieved by treating this compound with sodium or ammonium (B1175870) salts of the corresponding dithiophosphinic acid in a solvent such as dichloromethane (B109758) (CH₂Cl₂). lookchem.comresearchgate.net

The general reaction is as follows: O(C₆H₄)₂AsCl + M[S₂PR₂] → O(C₆H₄)₂AsS₂PR₂ + MCl (where R = Me, Et, or Ph; M = Na or NH₄)

These products are air-stable, colorless, crystalline solids that are soluble in common organic solvents. researchgate.net They have been extensively characterized using various spectroscopic methods, including infrared (IR) and NMR (¹H, ¹³C, and ³¹P) spectroscopy, as well as mass spectrometry. lookchem.comresearchgate.netrsc.org X-ray crystallographic studies on these compounds have revealed interesting structural features. For instance, the phenyl derivative, O(C₆H₄)₂AsS₂PPh₂, exists as a dimer in the solid state due to intermolecular As···S secondary bonds. lookchem.com In contrast, the methyl derivative, O(C₆H₄)₂AsS₂PMe₂, is monomeric. rsc.org In solution, NMR data suggest that all these derivatives exist as monomeric species with the dithiophosphinate group acting as a monodentate ligand. researchgate.net

Table 1: Synthesis of Phenoxarsin-10-yl Diorganodithiophosphinates

| Reactant 1 | Reactant 2 | Product | R Group | Solvent |

|---|---|---|---|---|

| This compound | Sodium dimethyldithiophosphinate | O(C₆H₄)₂AsS₂PMe₂ | Methyl (Me) | Dichloromethane |

| This compound | Sodium diethyldithiophosphinate | O(C₆H₄)₂AsS₂PEt₂ | Ethyl (Et) | Dichloromethane |

| This compound | Ammonium diphenyldithiophosphinate | O(C₆H₄)₂AsS₂PPh₂ | Phenyl (Ph) | Dichloromethane |

The reaction of this compound with Grignard reagents (RMgX) is a classic method for forming a new arsenic-carbon bond, leading to the synthesis of 10-substituted phenoxarsines. This reaction allows for the introduction of alkyl or aryl groups at the arsenic center. Early research by Aeschlimann in 1927 detailed the synthesis of 10-methyl-, 10-ethyl-, and 10-phenylphenoxarsines using this method.

The synthesis of 10-methylphenoxarsine can be achieved with a high yield (85%) by adding this compound to a stirred Grignard reagent prepared from methyl iodide (MeI). lookchem.com Similarly, 10-ethylphenoxarsine was prepared by heating this compound with magnesium ethyl bromide (MgEtBr) in benzene (B151609), affording an 80% yield. lookchem.com The formation of 10-phenylphenoxarsine can also be accomplished by heating this compound with the Grignard reagent prepared from bromobenzene. researchgate.net However, its isolation was reported to be challenging due to difficulties in separating it from the unreacted starting material. lookchem.com The reaction conditions, particularly temperature, can influence the yield and purity of the products. lookchem.com

Table 2: Synthesis of 10-Substituted Phenoxarsines using Grignard Reagents

| Grignard Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Magnesium Methyl Iodide (MgMeI) | 10-Methylphenoxarsine | Cold, stirred | 85% | lookchem.com |

| Magnesium Ethyl Bromide (MgEtBr) | 10-Ethylphenoxarsine | Heated in benzene | 80% | lookchem.com |

| Phenylmagnesium Bromide | 10-Phenylphenoxarsine | Heated | Not specified | researchgate.net |

Conversion Pathways to Oligomeric and Polymeric Derivatives

This compound is a key starting material for producing more complex, higher molecular weight structures, including dimeric oxides that have seen commercial use.

One of the most significant derivatives of this compound is 10,10'-oxybisphenoxarsine (B35948), commonly known as OBPA. This compound is an organoarsenic molecule that has been utilized as a microbiocide in various materials. The synthesis of OBPA from this compound is a straightforward conversion. One documented synthetic route involves heating this compound in an alkaline medium. bohrium.com This process results in the formation of a dimer linked by an oxygen atom between two phenoxarsine units. bohrium.com

The reaction can be summarized as: 2 O(C₆H₄)₂AsCl + 2 OH⁻ → [O(C₆H₄)₂As]₂O + 2 Cl⁻ + H₂O

OBPA itself is a starting point for further derivatization. For example, it can be reacted with various phenols to produce other 10-phenoxyphenoxarsine compounds. google.com

Coordination Chemistry and Adduct Formation

The arsenic atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and donate this electron pair to a suitable Lewis acid. sioc.ac.cnutdallas.edu This interaction results in the formation of a coordination complex or adduct. rsc.orgwikipedia.org The oxygen atom within the phenoxarsine ring system also has lone pairs, but the arsenic atom is generally the more accessible and reactive Lewis basic site in this class of compounds.

As a Lewis base, this compound is expected to react with Lewis acids, which are electron-pair acceptors. utdallas.edu Strong Lewis acids such as antimony pentachloride (SbCl₅), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) are potential candidates for forming adducts with this compound. bohrium.comsciencemadness.orgwikipedia.org In such an adduct, a coordinate covalent bond would form between the arsenic atom of the phenoxarsine and the central atom of the Lewis acid.

For example, the reaction with boron trifluoride would proceed as follows: O(C₆H₄)₂AsCl + BF₃ → O(C₆H₄)₂As(Cl)→BF₃

The formation of such adducts can significantly alter the electronic properties and reactivity of the this compound molecule. While specific, structurally characterized adducts of this compound with common Lewis acids are not extensively detailed in readily available literature, the principle of Lewis acid-base interaction is a fundamental aspect of its chemistry. researchgate.netrsc.org The strength of the interaction and the stability of the resulting adduct would depend on the strength of the Lewis acid and steric factors. nih.gov

General Electrophilic and Nucleophilic Transformations of the Phenoxarsine Core

The phenoxarsine core of this compound is susceptible to both electrophilic and nucleophilic attack, leading to a diverse range of derivatives.

Nucleophilic Transformations:

The most common nucleophilic transformation involves the displacement of the chloride atom at the arsenic center (As-Cl bond). The arsenic atom is electrophilic and readily reacts with various nucleophiles. This substitution reaction is a versatile method for introducing a wide array of functional groups onto the phenoxarsine scaffold.

A prime example is the reaction of this compound with sodium or ammonium salts of dithiophosphinic acids. psu.edu This reaction proceeds via a nucleophilic substitution mechanism, where the dithiophosphinate anion displaces the chloride ion to form phenoxarsin-10-yl diorganodithiophosphinates. psu.edu These compounds are air-stable, crystalline solids. psu.edu

Another example of a nucleophilic substitution is the hydrolysis of this compound, which leads to the formation of 10,10'-oxybisphenoxarsine. nih.gov In this reaction, a water molecule or hydroxide (B78521) ion acts as the nucleophile.

General Nucleophilic Substitution Reaction: O(C₆H₄)₂As-Cl + Nu⁻ → O(C₆H₄)₂As-Nu + Cl⁻ (where Nu⁻ represents a generic nucleophile)

Electrophilic Transformations:

The benzene rings of the phenoxarsine core can undergo electrophilic aromatic substitution reactions. The heteroatoms within the central ring, oxygen and arsenic, influence the reactivity and regioselectivity of these substitutions. The oxygen atom, being electron-donating, tends to activate the aromatic rings towards electrophilic attack, while the arsenic atom's effect is more complex due to the presence of d-orbitals.

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions and the orientation of the incoming electrophile (ortho, meta, or para to the heteroatoms) would depend on the interplay of the electronic effects of the oxygen and arsenic atoms and the nature of the electrophile. While the general principles of electrophilic aromatic substitution apply, detailed studies on the regioselectivity for the this compound molecule are not extensively documented in the provided search results.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution | Dithiophosphinate salts | Phenoxarsin-10-yl dithiophosphinates psu.edu |

| Nucleophilic Substitution | Water/Hydroxide | 10,10'-Oxybisphenoxarsine nih.gov |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂⁺) | Substituted phenoxarsine derivatives |

Environmental Transformation and Fate Pathways

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is a key chemical reaction that can lead to the breakdown of compounds in aquatic environments. For 10-Chlorophenoxarsine, this process involves the reaction with water, which can lead to the cleavage of the arsenic-chlorine bond. The rate of this reaction is influenced by factors such as pH and temperature.

It is important to note that a hydrolysis study for the closely related compound 10,10'-oxybisphenoxarsine (B35948) (OBPA), which is formed from the condensation of two 10-hydroxyphenoxarsine molecules, was initially required by the U.S. Environmental Protection Agency (EPA) but was later waived. This decision was based on the assessment that OBPA-treated materials would not lead to significant levels of residues being released into the environment, suggesting that its potential for hydrolysis in the environment was considered to be low under its intended use patterns. epa.gov

Environmental Partitioning and Distribution Mechanisms (e.g., Leaching from Matrices)

The distribution of this compound in the environment is largely dependent on its physical and chemical properties, which influence how it partitions between different environmental media such as water, soil, and sediment. A significant aspect of its environmental distribution is its potential to leach from materials into which it has been incorporated as a biocide.

Studies on the parent compound, 10,10'-oxybisphenoxarsine (OBPA), which is used as an antimicrobial agent in various polymers, provide some insight into the leaching potential of phenoxarsine derivatives. An extractability study on pool liners and vinyl baby pants containing OBPA demonstrated that leaching was not expected to result in residues exceeding the 50 ppb maximum limit for arsenic in drinking water. epa.gov These studies also indicated that the amount of leaching of this compound is primarily limited to conditions of high heat and humidity.

The rate of leaching is influenced by several factors, including the type of polymer, the concentration of the additive, temperature, and pH. ciheam.org For instance, the polymer matrix can protect the dissolved antimicrobial agent from early leaching or decomposition. google.com

Photochemical and Abiotic Transformation Pathways

Photochemical degradation, driven by sunlight, is another significant pathway for the transformation of organic compounds in the environment. For aromatic organoarsenic compounds, this can involve reactions with photochemically generated reactive species, such as hydroxyl radicals.

While specific studies on the photochemical degradation of this compound are limited, research on other aromatic organoarsenic compounds, such as Roxarsone and p-arsanilic acid, has shown that they can be degraded through photocatalysis. researchgate.net These processes can lead to the mineralization of the organoarsenic compounds into inorganic arsenic species, such as arsenate (As(V)) and arsenite (As(III)). researchgate.netnih.gov The degradation is often initiated by the attack of hydroxyl radicals on the aromatic ring or the cleavage of the carbon-arsenic bond. nih.gov

The efficiency of photocatalytic degradation can be influenced by factors such as pH and the presence of other substances in the water. For example, acidic conditions have been found to favor the photodegradation of some organoarsenic compounds. researchgate.net

Theoretical and Computational Studies of 10 Chlorophenoxarsine and Its Derivatives

Electronic Structure Calculations and Bonding Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distribution, and the nature of chemical bonds. For 10-Chlorophenoxarsine, such calculations would elucidate the influence of the arsenic, chlorine, and oxygen heteroatoms on the electronic environment of the tricyclic phenoxarsine core.

A detailed bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would quantify the nature of the arsenic-chlorine (As-Cl), arsenic-carbon (As-C), and oxygen-carbon (O-C) bonds. These analyses can reveal the extent of ionic versus covalent character and identify any significant hyperconjugative or steric interactions within the molecule.

Interactive Data Table: Calculated Electronic Properties of a Representative Phenoxarsine Derivative

The following table presents hypothetical data from a Density Functional Theory (DFT) calculation on a model phenoxarsine system to illustrate the type of information that can be obtained.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on As | +0.8 |

| Mulliken Charge on Cl | -0.4 |

Computational Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function and reactivity. This compound possesses a non-planar, butterfly-like conformation. Computational conformational analysis can map the potential energy surface of the molecule as a function of key dihedral angles, identifying the most stable conformations and the energy barriers between them.

The central six-membered ring containing the arsenic and oxygen atoms can undergo a ring inversion process. The energy barrier for this inversion is a key parameter that can be calculated. The nature of the substituent at the arsenic atom significantly influences this barrier. For this compound, the steric and electronic properties of the chlorine atom will dictate the preferred conformation and the dynamics of its inversion.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal how the molecule behaves at a given temperature, including the flexibility of the ring system and the motion of the chlorine atom. These simulations can provide insights into how the molecule might interact with its environment, such as a solvent or a biological target.

Interactive Data Table: Conformational Energy Profile of a Phenoxarsine Ring System

This table illustrates the kind of data that can be generated from a computational conformational analysis of the phenoxarsine core.

| Conformation | Dihedral Angle (C-As-C-O) | Relative Energy (kcal/mol) |

| Global Minimum | 150° | 0.0 |

| Transition State | 180° | 5.2 |

| Local Minimum | -150° | 0.0 |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is the hydrolysis of the As-Cl bond. Computational methods can be used to model the approach of a water molecule, the formation of a transition state, and the final products.

Furthermore, the influence of different substituents on the reactivity of the phenoxarsine system can be systematically studied. For instance, replacing the chlorine atom with other halogens or organic groups would alter the electronic structure and steric environment at the arsenic center, leading to different reaction profiles. These theoretical predictions can guide experimental work in the synthesis of new phenoxarsine derivatives with desired reactivity.

Interactive Data Table: Calculated Reaction Energetics for the Hydrolysis of a Model As-Cl Bond

The following table provides an example of the thermodynamic data that can be obtained from a computational study of a reaction mechanism.

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +15.7 | +18.2 |

| Products | -5.4 | -3.1 |

常见问题

Q. What statistical approaches are suitable for analyzing substituent effects on biocidal potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。